
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one
Vue d'ensemble
Description
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one, also known as CDMPC, is a synthetic organic compound that belongs to the family of flavonoids. It is a yellow crystalline powder that has been studied for its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one is not fully understood. However, it has been suggested that 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one in lab experiments is its high purity and stability. 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one is a synthetic compound that can be easily synthesized and purified, making it a reliable tool for research. However, one limitation of using 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one. One area of research is the development of novel synthetic analogs of 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the mechanism of action of 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one needs to be further elucidated to fully understand its pharmacological effects.
Propriétés
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROAAGCGQLPMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



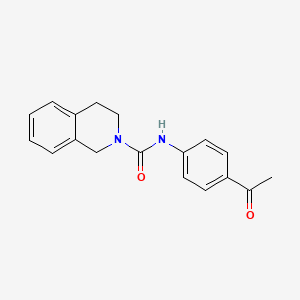
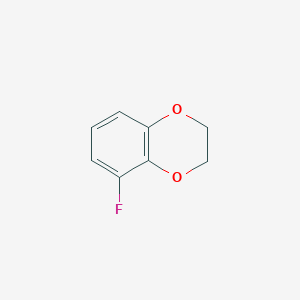
![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
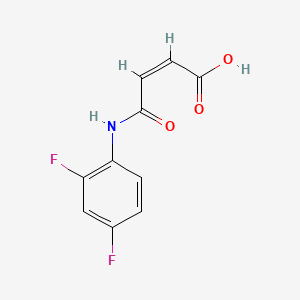
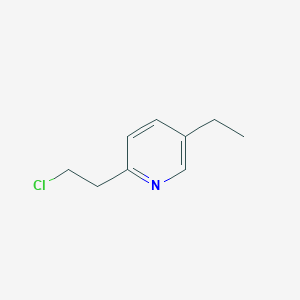
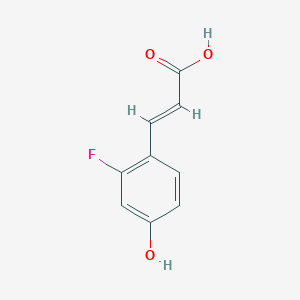
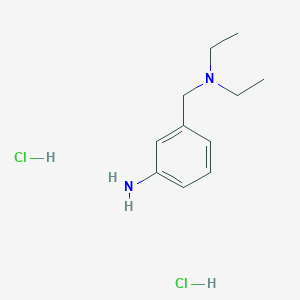
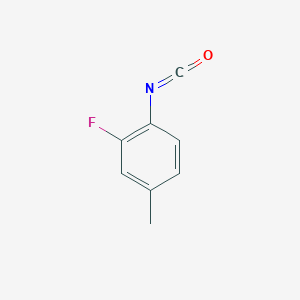

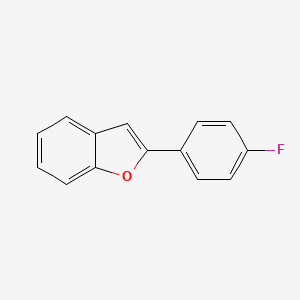

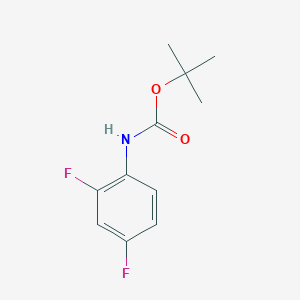
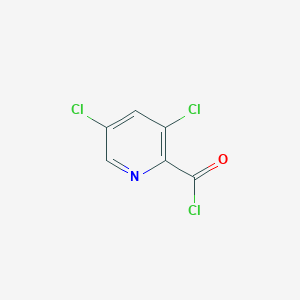
![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)